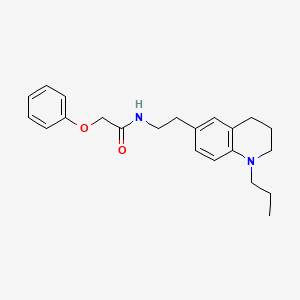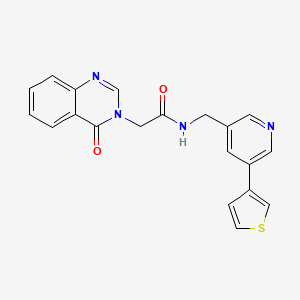
2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and progression of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for B-cell malignancies.
Mechanism of Action
2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking downstream signaling pathways that promote B-cell survival and proliferation. This leads to decreased viability and proliferation of B-cells, ultimately resulting in tumor cell death.
Biochemical and Physiological Effects:
2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has been shown to selectively inhibit BTK activity and downstream signaling pathways in B-cells, without affecting other kinases or immune cells. This selectivity may reduce the risk of off-target effects and toxicity. 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is its selectivity for BTK, which may reduce the risk of off-target effects and toxicity. Another advantage is its potential to enhance the activity of other anti-cancer agents, such as venetoclax. However, one limitation of 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is its potential to develop resistance, as has been observed with other BTK inhibitors. Additionally, the optimal dosing and scheduling of 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide in combination with other agents is still being evaluated.
Future Directions
For research on 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide include evaluating its efficacy and safety in clinical trials for B-cell malignancies, as well as exploring its potential in other cancer types. Additionally, the development of biomarkers to predict response to 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide and other BTK inhibitors may improve patient selection and treatment outcomes. Finally, the development of next-generation BTK inhibitors with improved selectivity and efficacy may overcome the limitations of current agents, such as resistance.
Synthesis Methods
The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide involves several steps, including the reaction of 4-amino-3-nitrobenzoic acid with ethyl acetoacetate to form 4-oxoquinazoline-3-carboxylic acid ethyl ester, which is then treated with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-(thiophen-3-yl)pyridin-3-amine in the presence of triethylamine to form the desired product, 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide.
Scientific Research Applications
2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In these studies, 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has been shown to inhibit BTK activity and downstream signaling pathways, resulting in reduced proliferation and survival of B-cells. 2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models.
properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c25-19(11-24-13-23-18-4-2-1-3-17(18)20(24)26)22-9-14-7-16(10-21-8-14)15-5-6-27-12-15/h1-8,10,12-13H,9,11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODSWVLCSGMTFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=CC(=CN=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxoquinazolin-3(4H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


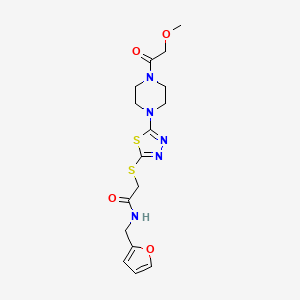
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B2788768.png)
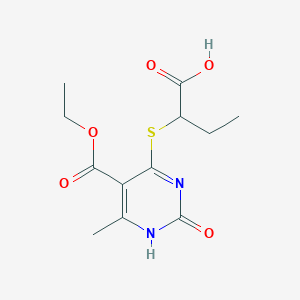
![2-chloro-N-[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2788772.png)
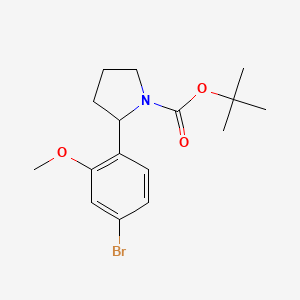
![(E)-N-[1-(3-Cyanophenyl)-2-methoxyethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2788775.png)
![N-[[4-(2-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2788776.png)
![4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(2-fluorophenyl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2788777.png)
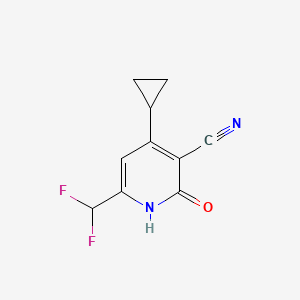
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2788780.png)


